(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Description
General Overview of Octahydrocyclopenta[c]pyrrole-Based Systems in Drug Discovery
The octahydrocyclopenta[c]pyrrole (B1584311) scaffold is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. researchgate.net This rigid [3.3.0] framework provides a well-defined three-dimensional structure, which is a highly desirable feature in rational drug design. The rigidity can enhance binding affinity and specificity to biological targets by reducing the entropic penalty upon binding. Derivatives of this scaffold have demonstrated a wide array of biological activities, making them valuable in the pursuit of new drugs. medchemexpress.commedchemexpress.cn
The pyrrole (B145914) ring, a core component of this system, is a privileged structure in pharmacology, found in numerous natural products and synthetic drugs. alliedacademies.orgresearchgate.net Compounds incorporating the octahydrocyclopenta[c]pyrrole core have shown potential in therapeutic areas such as anti-inflammatory, anti-tumor, and neuroprotective applications. medchemexpress.commedchemexpress.cn The structure serves as a key intermediate in the synthesis of various important pharmaceutical agents, including treatments for viral diseases and diabetes. google.compatsnap.com Its multifunctionality allows for chemical modifications at several positions, enabling the fine-tuning of physicochemical and biological properties for optimal therapeutic effect.
Significance of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol as a Chiral Building Block and Research Probe
Within the broader family of octahydrocyclopenta[c]pyrrole systems, the specific stereoisomer This compound stands out as a valuable chiral building block. Chirality, or the "handedness" of a molecule, is a critical factor in drug efficacy and safety, as different enantiomers can exhibit vastly different biological activities. This specific isomer, with its defined stereochemistry at three chiral centers, provides a precise starting point for the synthesis of complex, stereochemically pure molecules.
As a building block, it is utilized in the construction of larger, more complex active pharmaceutical ingredients. tcichemicals.com Its utility is exemplified in the development of potent antagonists for Retinol Binding Protein 4 (RBP4). nih.gov Modifications of this core scaffold have led to the creation of non-retinoid RBP4 antagonists, which are being investigated as potential treatments for conditions like atrophic age-related macular degeneration. nih.gov
Furthermore, derivatives of this compound serve as sophisticated research probes. By incorporating this scaffold into molecules, scientists can systematically investigate structure-activity relationships (SAR), probing the interactions between a molecule and its biological target with high precision. This allows for a deeper understanding of enzyme mechanisms and cellular pathways, accelerating the drug discovery process.
Stereochemical Considerations in the Design of Octahydrocyclopenta[c]pyrrol-4-ol (B1370401) Derivatives
The stereochemistry of the octahydrocyclopenta[c]pyrrol-4-ol scaffold is paramount in determining the biological activity of its derivatives. The specific spatial arrangement of the atoms in the (3aR,4R,6aS) isomer dictates how the molecule fits into the binding site of a protein or enzyme. Even minor changes in stereochemistry can lead to a complete loss of activity or alter the pharmacological profile of a compound.
The rigid bicyclic nature of the scaffold fixes the relative orientation of the substituents, and the hydroxyl group at the 4-position provides a key interaction point. The design of derivatives must carefully consider the stereochemical configuration to ensure optimal interaction with the intended biological target. For instance, in the development of RBP4 antagonists, the specific cis-fusion of the rings and the relative orientation of the substituents on the bicyclic core were crucial for achieving high potency. nih.gov Docking studies of these antagonists revealed that the specific stereochemistry allowed for favorable alignment within the RBP4 binding cavity, engaging in key hydrogen bond interactions that are essential for its antagonist function. nih.gov This underscores the principle that precise stereochemical control is a critical element in leveraging the therapeutic potential of the octahydrocyclopenta[c]pyrrol-4-ol scaffold.
Interactive Data Table: Properties of Octahydrocyclopenta[c]pyrrole Stereoisomers
| Property | This compound | (3aS,4R,6aR)-octahydrocyclopenta[c]pyrrol-4-ol | (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol |
| CAS Number | 130657-47-5 (hydrochloride) achemblock.com | 848414-20-0 guidechem.com | Not specified |
| Molecular Formula | C₇H₁₃NO guidechem.com | C₇H₁₃NO guidechem.com | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol guidechem.com | 127.18 g/mol guidechem.com | 127.18 g/mol |
| Defined Atom Stereocenters | 3 guidechem.com | 3 guidechem.com | 3 |
| Topological Polar Surface Area | 32.3 Ų guidechem.com | 32.3 Ų guidechem.com | 32.3 Ų nih.gov |
| Hydrogen Bond Donor Count | 2 guidechem.com | 2 guidechem.com | 2 |
| Hydrogen Bond Acceptor Count | 2 guidechem.com | 2 guidechem.com | 2 |
Structure
3D Structure
Properties
IUPAC Name |
(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDURRZNGBULZ-DSYKOEDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3ar,4r,6as Octahydrocyclopenta C Pyrrol 4 Ol and Its Derivatives
Strategies for the Construction of the Octahydrocyclopenta[c]pyrrole (B1584311) Core
The synthesis of the octahydrocyclopenta[c]pyrrole core, a bicyclic system featuring a fused cyclopentane and pyrrolidine ring, requires precise control over stereochemistry, particularly at the bridgehead carbons. The strategies employed are designed to build this framework efficiently while establishing the desired absolute and relative stereochemistry of its chiral centers.
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for producing enantiomerically pure compounds. For the octahydrocyclopenta[c]pyrrole core, this involves methods that can selectively generate one enantiomer over the other.
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed for potential reuse. This strategy has been effectively applied to the synthesis of bicyclic pyrrolidines.
One powerful example involves the use of chiral bicyclic lactams to prepare cis-fused bicyclic pyrrolidines. acs.org In this methodology, a chiral auxiliary directs a cyclodehydration reaction to establish two adjacent chiral centers with high stereoselectivity. The resulting polycyclic intermediate can then be manipulated to reveal the desired bicyclic amine core after removal of the auxiliary. acs.org
Another prominent strategy is the use of sulfinimines as chiral auxiliaries. For instance, the N-tert-butanesulfinyl group can act as an effective director in 1,3-dipolar cycloadditions between N-tert-butanesulfinylazadienes and azomethine ylides. acs.org This approach allows for the diastereoselective synthesis of densely functionalized pyrrolidines, where the configuration of the sulfinyl group controls the absolute stereochemistry of the newly formed stereocenters. acs.org
Table 1: Examples of Chiral Auxiliary-Mediated Reactions
| Reaction Type | Chiral Auxiliary | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|---|
| Cyclodehydration | Bicyclic Lactam | Formation of cis-fused bicyclic pyrrolidinone | High Diastereoselectivity | acs.org |
| 1,3-Dipolar Cycloaddition | N-tert-butanesulfinyl | Synthesis of polysubstituted pyrrolidines | High Diastereoselectivity | acs.org |
| Asymmetric Alkylation | Proline-derived oxazolidinone | Self-reproduction of chirality | High Enantiomeric Purity | researchgate.net |
Catalytic enantioselective synthesis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly valued for its efficiency and atom economy. For pyrrolidine-containing systems, organocatalysis and transition-metal catalysis have proven to be powerful tools.
An example is the N-heterocyclic carbene (NHC)-catalyzed cascade reaction for constructing functionalized pyrrolo[3,2-c]quinolines. This method creates three consecutive stereocenters with excellent diastereo- and enantioselectivities. nih.gov Similarly, chiral catalysts derived from cinchona alkaloids, such as (DHQ)2AQN, have been used in Michael/alkylation cascade reactions to produce spirocyclopropyl pyrazolones with high enantiomeric excess. researchgate.net These examples showcase the potential of chiral catalysts to construct complex heterocyclic systems with precise stereocontrol.
Table 2: Catalytic Enantioselective Reactions for Heterocycle Synthesis
| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbene | Michael-Mannich-Lactamization | Pyrrolo[3,2-c]quinolines | High | nih.gov |
| (DHQ)2AQN (Organocatalyst) | Michael/Alkylation Cascade | Spirocyclopropyl Pyrazolones | up to 93% | researchgate.net |
| Chiral Phosphoric Acid | Dimerization | Dibenzo[b,f] acs.orgacs.orgdiazocines | Excellent | researchgate.net |
| Chiral Rhodium Complex | [3+2] Photocycloaddition | Chiral Cyclopentanes | >99% | mdpi.com |
Diastereoselective reactions are used to create a specific stereoisomer from a starting material that already contains a chiral center. In the context of the octahydrocyclopenta[c]pyrrole core, this often involves controlling the approach of a reagent to a cyclic precursor.
The 1,3-dipolar cycloaddition reaction guided by an N-tert-butanesulfinyl chiral auxiliary is a prime example of a diastereoselective process, as it generates specific diastereomers of substituted pyrrolidines. acs.org Another strategy involves the diastereoselective synthesis of functionalized spirocyclopropyl oxindoles through a reductive cyclopropanation reaction, which efficiently creates two all-carbon quaternary centers. nih.gov These methods are fundamental in building up the complex, multi-stereocenter framework of the target molecule.
Convergent and Linear Synthesis Pathways for the Bicyclic System
The construction of complex molecules like (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol can be approached through either linear or convergent synthesis.
Novel Synthetic Routes to the Octahydrocyclopenta[c]pyrrol-4-ol (B1370401) Scaffold
Recent research has focused on developing novel and efficient routes to the octahydrocyclopenta[c]pyrrole core.
One patented method begins with 2,3-dimethylmaleimide. The synthesis proceeds through a sequence of halogenation, cyclization with a beta-difunctional compound, a degradation reaction to form a 1,3-dioxotetrahydrocyclopenta[C]pyrrole derivative, and finally, successive reduction steps to yield the saturated bicyclic system. patsnap.com
Another approach involves the catalytic hydrogenation of 1,2-dicyanocyclo-1-pentene. Using a rhodium-on-charcoal or rhodium-on-alumina catalyst under hydrogen pressure, this precursor is converted directly to octahydrocyclopenta[c]pyrrole. google.com
Modern cycloaddition strategies also provide elegant access to the core. Glycine-based [3+2] cycloaddition reactions, for example, can be used to construct the pyrrolidine ring as part of a polycyclic system in a highly efficient manner. mdpi.com Furthermore, a patented method describes the stereoselective functionalization of the N-protected octahydrocyclopenta[c]pyrrole core. The process involves deprotonation with a lithium alkylide in the presence of a chiral organic ligand, followed by reaction with carbon dioxide to install a carboxylic acid group, demonstrating a method to introduce functionality onto the pre-formed scaffold. google.com
Functionalization and Derivatization of Preformed Octahydrocyclopenta[c]pyrrol-4-ol Scaffolds
Once the core structure of this compound is assembled, subsequent functionalization and derivatization are crucial for exploring its structure-activity relationships. These modifications often target the secondary amine and the hydroxyl group, allowing for the introduction of a wide array of substituents and the modulation of physicochemical properties.
Regioselective Chemical Transformations
The presence of two distinct functional groups—a secondary amine and a hydroxyl group—on the octahydrocyclopenta[c]pyrrol-4-ol scaffold necessitates regioselective control during chemical transformations. The inherent differences in the nucleophilicity and reactivity of the amine and alcohol allow for selective modifications. For instance, the secondary amine can be selectively protected with common protecting groups such as tert-butoxycarbonyl (Boc) under standard conditions, leaving the hydroxyl group available for further reactions.
Conversely, the hydroxyl group can be targeted for transformations such as oxidation to the corresponding ketone, which can then serve as a handle for introducing further diversity. The stereochemistry of the hydroxyl group also influences the reactivity and can direct the approach of reagents.
N-Substitutions and Side Chain Elaboration Strategies
The secondary amine of the octahydrocyclopenta[c]pyrrol-4-ol core is a primary site for derivatization, enabling the introduction of various side chains through N-alkylation and N-acylation reactions. These modifications are critical for modulating the biological activity and pharmacokinetic properties of the resulting molecules.
N-Alkylation: The nitrogen atom can be readily alkylated using a variety of alkyl halides or by reductive amination with aldehydes and a suitable reducing agent. These reactions allow for the incorporation of diverse alkyl and arylalkyl side chains.
N-Acylation: Acylation of the secondary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides access to a wide range of amide derivatives. This strategy is frequently employed to introduce pharmacophoric groups and to fine-tune the electronic and steric properties of the molecule.
A notable application of these strategies is in the synthesis of Gliclazide, where a related hexahydrocyclopenta[c]pyrrole core is functionalized. The synthesis involves the condensation of the secondary amine with p-toluenesulfonyl isocyanate to form the final sulfonylurea moiety. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Modification
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and are extensively used for the functionalization of heterocyclic scaffolds, including the octahydrocyclopenta[c]pyrrole system. researchgate.netmdpi.com These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, and other unsaturated moieties. nih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with a halide or triflate. nih.gov In the context of the octahydrocyclopenta[c]pyrrole scaffold, a halogenated derivative would first need to be prepared. Subsequent Suzuki-Miyaura coupling can then be used to introduce a wide variety of aryl and heteroaryl substituents. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivities. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds. nih.gov It allows for the coupling of the secondary amine of the octahydrocyclopenta[c]pyrrol-4-ol with aryl halides or triflates to generate N-aryl derivatives. This is a key transformation for introducing aromatic side chains that can engage in crucial interactions with biological targets. The use of bulky phosphine ligands is often necessary to facilitate these couplings. nih.gov
The table below summarizes representative palladium-catalyzed cross-coupling reactions used in the functionalization of heterocyclic systems, which are applicable to the octahydrocyclopenta[c]pyrrole scaffold.
| Reaction Type | Coupling Partners | Catalyst/Ligand System (Example) | Bond Formed |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid + Aryl/heteroaryl halide | Pd(OAc)₂ / SPhos | C-C |
| Buchwald-Hartwig | Amine + Aryl/heteroaryl halide | Pd₂(dba)₃ / BINAP | C-N |
Optimization of Synthetic Procedures
The transition from laboratory-scale synthesis to large-scale production necessitates a thorough optimization of the synthetic route to ensure efficiency, cost-effectiveness, and safety.
Process Optimization for Scalability
Scaling up the synthesis of this compound and its derivatives presents several challenges, including reaction temperature control, reagent addition, and product isolation. A reported three-step synthesis of a related compound, 1-[hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-3-(4-methylbenzenesulfonyl)urea (Gliclazide), highlights strategies for large-scale production. researchgate.net The process involved modifications to each step to simplify the procedure and was deemed suitable for industrial-scale manufacturing. researchgate.net Key considerations for scalability include:
Reagent Selection: Utilizing less expensive and hazardous starting materials and reagents.
Solvent Choice: Selecting solvents that are effective, safe, and easily recoverable.
Telescoping Reactions: Combining multiple synthetic steps into a single pot to minimize workup and isolation procedures.
Crystallization: Developing robust crystallization methods for product purification to avoid chromatography.
Efficiency and Yield Enhancements in Multi-Step Syntheses
Reaction Condition Optimization: Systematic screening of reaction parameters such as temperature, concentration, catalyst loading, and reaction time.
By-product Minimization: Understanding the reaction mechanism to identify and suppress the formation of side products.
Intermediate Purification: Ensuring the purity of intermediates to prevent the carryover of impurities that may interfere with subsequent steps.
| Step | Reaction | Individual Yield (%) |
| 1 | Formation of N-aminocyclopentane-1,2-dicarboximide | 90 |
| 2 | Reduction to hexahydrocyclopenta[c]pyrrol-2-amine | 80 |
| 3 | Condensation to form the final product | 85 |
| Overall Yield | 61.2% |
Structure Activity Relationship Sar Studies of 3ar,4r,6as Octahydrocyclopenta C Pyrrol 4 Ol Derivatives
Comprehensive Analysis of Structural Modifications and Associated Biological Activities
SAR studies on derivatives incorporating the octahydrocyclopenta[c]pyrrole (B1584311) core reveal critical insights into the structural requirements for potent biological activity. Research in diverse therapeutic areas, including antivirals and treatments for macular degeneration, has demonstrated that modifications to substituents, stereochemistry, and the core structure itself significantly impact target binding and efficacy. acs.orgnih.gov
Impact of Substituent Position and Electronic Properties on Target Binding
The placement and electronic nature of substituents on molecules containing the octahydrocyclopenta[c]pyrrole moiety are critical determinants of target engagement. A notable example is found in the development of inhibitors for the SARS-CoV-2 main protease (Mpro). acs.org In a series of potent inhibitors, the (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxy residue was utilized as a key component. acs.org
SAR studies on these complex molecules showed that the electronic properties of substituents on an appended benzothiazole (B30560) ring profoundly affected antiviral activity. For instance, the introduction of a fluorine atom at the 5-position of the benzothiazole ring enhanced antiviral activity approximately threefold compared to its placement at the 4-position. acs.org This improvement was attributed to the 5-fluoro substituent's ability to act as a hydrogen bond acceptor, forming favorable interactions with residues such as Thr25 and Ser46 in the Mpro active site. acs.org Conversely, introducing a hydrogen bond donor, like a hydroxyl group at the same position, led to a remarkable decrease in potency. acs.org This highlights a clear preference for specific electronic properties at this position to maximize binding affinity. Bulky substituents were also found to decrease potency, suggesting that both electronic character and steric factors are crucial for optimal fit within the target's binding pocket. acs.org
The table below summarizes the anti-SARS-CoV-2 activity of various benzothiazole ketone derivatives, illustrating the impact of substituent placement.
| Compound | P1' Moiety | EC50 (µM) |
| TKB245 (6) | 4-Fluorobenzothiazole Ketone | 0.20 |
| TKB272 (8) | 5-Fluorobenzothiazole Ketone | 0.07 |
| TKB273 (9) | 6-Fluorobenzothiazole Ketone | 0.24 |
| TKB252 (10) | 7-Fluorobenzothiazole Ketone | 0.29 |
Data derived from studies on SARS-CoV-2 Mpro inhibitors. acs.org
Stereochemical Influence on Pharmacological Profiles and Receptor Selectivity
Stereochemistry plays a fundamental role in the interaction between a drug molecule and its biological target, as biomolecules like proteins and enzymes are chiral environments. nih.gov The rigid, defined three-dimensional structure of octahydrocyclopenta[c]pyrrole derivatives makes them particularly sensitive to stereochemical configuration. The specific spatial arrangement of atoms is crucial for aligning functional groups with their corresponding interaction points in a receptor binding site. nih.govresearchgate.net
In the development of pharmacologically active agents, specific stereoisomers are often exclusively employed, indicating that other isomers are significantly less active or inactive. For example, research on SARS-CoV-2 Mpro inhibitors specifically utilized the (1S,3aR,6aS) stereoisomer of the octahydrocyclopenta[c]pyrrole-1-carboxy moiety. acs.org Similarly, in the development of Retinol Binding Protein 4 (RBP4) antagonists, the (3aR,5r,6aS) isomer of the octahydrocyclopenta[c]pyrrole core was a key feature of the most potent compounds. nih.govacs.org
The use of single enantiomers can lead to more selective pharmacological profiles and improved therapeutic indices, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or contribute to off-target effects. nih.govresearchgate.net The consistent use of stereochemically pure octahydrocyclopenta[c]pyrrole building blocks in drug discovery campaigns underscores the high degree of receptor selectivity conferred by the correct absolute stereochemistry.
Conformational Preferences of the Octahydrocyclopenta[c]pyrrole Ring System and Their Role in SAR
The bicyclic [3.3.0] structure of the octahydrocyclopenta[c]pyrrole ring system imparts significant conformational rigidity. This pre-organization of the molecular shape is a key factor in its success as a pharmacological scaffold. By reducing the number of available conformations, the entropic penalty of binding to a target is minimized, which can lead to higher binding affinity.
This principle was effectively utilized in the design of RBP4 antagonists. nih.gov In these studies, the conformationally restricted octahydrocyclopenta[c]pyrrole core was explored as a replacement for more flexible scaffolds like piperazine. nih.gov This substitution led to the discovery of potent antagonists with significantly improved metabolic stability. nih.gov Docking analyses of these compounds revealed a favorable alignment within the RBP4 binding cavity, where the rigid bicyclic core extends through the protein's β-barrel structure, positioning the appended aromatic groups for key interactions. acs.org This demonstrates that the well-defined conformational preferences of the octahydrocyclopenta[c]pyrrole system are instrumental in achieving a potent and selective biological effect.
Quantitative Structure-Activity Relationship (QSAR) Modeling of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comtiu.edu.iq For analogues of this compound, QSAR can be a powerful tool to guide the design of new, more potent derivatives and to predict the activity of untested molecules. researchgate.netnih.gov
Development of Predictive Models for Biological Potency
The primary goal of a QSAR study is to develop a statistically robust and predictive model. nih.gov This is typically achieved by calculating a set of molecular descriptors for a series of compounds (a "training set") with known biological activities. Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that links these descriptors to the observed activity. researchgate.netnih.gov
A generic QSAR model can be represented by the equation: Biological Activity (e.g., pIC50) = c0 + c1(D1) + c2(D2) + ... + cn(Dn) Where c represents coefficients determined by the regression analysis and D represents the values of specific molecular descriptors.
The validity and predictive power of a QSAR model are assessed through rigorous statistical validation, including internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a "test set" of compounds not used in model generation. tandfonline.comnih.gov A statistically significant model with high correlation coefficients (R²) and predictive validation scores can be reliably used to forecast the biological potency of novel, unsynthesized analogues. researchgate.net
| Statistical Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External Validation R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |
General parameters for a valid QSAR model. tandfonline.comnih.gov
Descriptor Analysis in QSAR Studies
The selection of appropriate molecular descriptors is crucial for building a meaningful QSAR model. nih.gov Descriptors quantify various aspects of a molecule's physicochemical properties. For heterocyclic compounds like octahydrocyclopenta[c]pyrrole derivatives, a range of descriptors are typically analyzed to understand which properties drive biological activity. nih.govuran.ua
Key categories of descriptors include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are important for understanding electrostatic and orbital-based interactions with the target. uran.uaresearchgate.net
Lipophilicity Descriptors: The partition coefficient (logP) is a measure of a molecule's hydrophobicity. It influences membrane permeability and hydrophobic interactions within a binding pocket. uran.ua
Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar volume, surface area, and connectivity indices. rjb.roresearchgate.net They are critical for determining how well a molecule fits into its target site.
3D-Descriptors: Three-dimensional descriptors like Radial Distribution Function (RDF) and 3D-Molecule Representation of Structures based on Electron diffraction (3D-MoRSE) descriptors encode information about the spatial arrangement of atoms. uran.ua
Analysis of the descriptors that feature in the final QSAR model provides valuable mechanistic insights. For instance, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that smaller substituents are preferred in a particular region of the molecule. uran.ua This information provides a rational basis for the future design of analogues with improved potency.
Biological Applications and Molecular Mechanisms of Action for 3ar,4r,6as Octahydrocyclopenta C Pyrrol 4 Ol Derivatives
Modulation of Specific Biological Targets
The unique three-dimensional structure of the octahydrocyclopenta[c]pyrrol-4-ol (B1370401) core provides a foundation for the design of potent and selective ligands for various proteins implicated in disease. Researchers have successfully modified this scaffold to interact with distinct biological targets, leading to the development of compounds with potential therapeutic applications.
Retinol Binding Protein 4 (RBP4) Antagonism
A significant area of investigation for (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol derivatives has been their development as antagonists of Retinol Binding Protein 4 (RBP4). RBP4 is the primary transport protein for retinol (Vitamin A) in the bloodstream. Elevated levels of RBP4 have been associated with various metabolic and ocular diseases. By blocking the interaction between RBP4 and its natural ligand, retinol, these antagonists can modulate retinol transport and signaling.
Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogues have been identified as a novel class of non-retinoid RBP4 antagonists. These compounds aim to reduce the ocular uptake of all-trans retinol from serum, a process implicated in the formation of cytotoxic bisretinoid compounds in the retinal pigment epithelium. This bisretinoid accumulation is a known contributor to the pathology of atrophic age-related macular degeneration and Stargardt disease.
One notable derivative from this class demonstrated potent RBP4 antagonism, representing a significant advancement from earlier non-retinoid antagonists which suffered from poor metabolic stability. The development of these octahydrocyclopenta[c]pyrrolo-based antagonists showcases a promising strategy for mitigating vision loss associated with these degenerative eye diseases.
The efficacy of this compound-based RBP4 antagonists is rooted in their specific molecular interactions within the retinol-binding pocket of the protein. While crystal structures specific to the this compound core with RBP4 are not publicly available, the binding mode can be inferred from related non-retinoid antagonists.
Key interactions for effective RBP4 antagonism involve the strategic placement of functional groups that mimic the binding of retinol. For a related antagonist, the carboxamido carbonyl oxygen atom acts as a hydrogen bond acceptor with the backbone of Leu37. Furthermore, a carboxylic acid moiety can form a salt bridge with Arg121 and participate in hydrogen bonds with Tyr90 and Gln98 at the entrance of the RBP4 binding cavity. The rigid bicyclic core of the octahydrocyclopenta[c]pyrrolo scaffold serves to orient these interacting functional groups in a conformationally favorable manner to achieve high binding affinity.
Calcium Channel Modulation
While the this compound scaffold is primarily recognized for its role in RBP4 antagonism, the broader chemical class of pyrrole (B145914) derivatives has been explored for its effects on ion channels, including voltage-gated calcium channels (VGCCs). VGCCs are crucial for regulating intracellular calcium levels and are involved in a multitude of physiological processes, making them important therapeutic targets.
Voltage-gated calcium channels are classified into several subtypes, including the high-voltage activated N-type (CaV2.2), L-type (CaV1.x), P/Q-type (CaV2.1), and R-type (CaV2.3) channels, as well as the low-voltage activated T-type (CaV3.x) channels. Each of these subtypes plays distinct roles in cellular function.
There is currently limited direct evidence in the public domain specifically linking this compound derivatives to the modulation of CaV2.2 channels. However, the exploration of novel chemical scaffolds for the development of selective calcium channel blockers is an active area of research. The structural rigidity and synthetic tractability of the octahydrocyclopenta[c]pyrrolo framework make it a potentially attractive starting point for the design of subtype-selective VGCC modulators.
The mechanisms by which small molecules inhibit voltage-gated calcium channels can vary. Inhibition can occur through direct occlusion of the ion-conducting pore, allosteric modulation of the channel's gating properties, or by stabilizing the channel in a non-conducting conformational state. The specific mechanism is dependent on the chemical structure of the inhibitor and the subtype of the calcium channel being targeted.
Given the absence of specific studies on this compound derivatives as calcium channel inhibitors, mechanistic insights remain speculative. Future research would be necessary to determine if derivatives of this scaffold can bind to and modulate the function of VGCCs and to elucidate the molecular basis of such interactions.
Monoamine Transporter (MAT) Inhibition
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft. Inhibitors of these transporters are widely used in the treatment of various neuropsychiatric disorders.
While specific data on the this compound core is scarce, related bicyclic octahydrocyclopenta[c]pyrrole (B1584311) and octahydro-1H-isoindole scaffolds have been disclosed as potent triple reuptake inhibitors, indicating that this general structural class has potential for activity at monoamine transporters. The development of such compounds is aimed at creating novel therapeutics for conditions like depression. Further investigation is required to ascertain if the specific this compound scaffold can be functionalized to achieve potent and selective inhibition of one or more monoamine transporters.
Enzyme Inhibition Studies
The versatility of the octahydrocyclopenta[c]pyrrole scaffold extends to the inhibition of various enzymes implicated in different disease pathologies.
β-Secretase 1 (BACE1) is a key enzyme in the amyloid cascade pathway, which is implicated in the pathogenesis of Alzheimer's disease. nih.govnih.govnih.gov Inhibition of BACE1 is a major therapeutic strategy to reduce the production of amyloid-β peptides. nih.govnih.gov Various heterocyclic scaffolds, such as iminopyrimidinones and aminothiazines, have been explored for BACE1 inhibition. nih.gov While extensive research into BACE1 inhibitors is ongoing, studies specifically detailing the activity of this compound derivatives against this enzyme were not prominently featured in the surveyed literature.
The bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE) are essential for DNA replication and are validated targets for antibacterial agents. nih.govnih.gov A class of compounds known as pyrrolopyrimidines, which contain a pyrrole ring fused to a pyrimidine, has been developed as dual inhibitors of GyrB and ParE. nih.govnih.gov These inhibitors were optimized using structure-based design to achieve potent, broad-spectrum enzymatic activity. nih.gov Although these compounds feature a pyrrole core, they are structurally distinct from the octahydrocyclopenta[c]pyrrole scaffold. The available research did not identify specific studies on this compound derivatives as inhibitors of these bacterial topoisomerases.
Arginase is a metalloenzyme that plays a role in the urea cycle by converting L-arginine to L-ornithine and urea. mdpi.com There are two isoforms, Arginase-1 (ARG-1) and Arginase-2 (ARG-2), and their inhibition has therapeutic potential in various diseases, including cardiovascular and inflammatory disorders. A review of arginase inhibitor synthesis highlights a distinct class of bicyclic boronic acid derivatives based on the octahydrocyclopenta[c]pyrrole scaffold. mdpi.com One such derivative, (3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2-(1-chloro-3-hydroxypropan-2-yl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid, proved to be a promising inhibitor of human Arginase-1 (hARG-1). mdpi.com
Inhibitory Activity of Octahydrocyclopenta[c]pyrrole Derivatives on Human Arginase-1 (hARG-1)
This table presents the half-maximal inhibitory concentration (IC50) values for specific bicyclic boronic acid derivatives against hARG-1.
| Compound | hARG-1 IC50 | Source |
|---|---|---|
| (3aR,4S,5S,6aR)-5-amino-4-(3-boronopropyl)-2-(1-chloro-3-hydroxypropan-2-yl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid (Compound 60) | < 100 nM | mdpi.com |
| (1S,2S,3aR,4S,5S,6aS)-2-amino-1-(3-boronopropyl)-4-fluoro-5-(methylamino)octahydropentalene-2-carboxylic acid (Compound 61) | 6.9 nM | mdpi.com |
Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin biosynthesis. nih.govmdpi.com Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders and as skin-whitening agents. nih.gov The search for potent and safe tyrosinase inhibitors has led to the investigation of a wide variety of natural and synthetic compounds, including phenolic compounds and various heterocyclic structures. nih.govmdpi.com However, the current body of literature does not appear to contain specific research focused on the tyrosinase inhibitory activity of derivatives of this compound.
Kinase Modulation
Derivatives of the this compound scaffold have been incorporated into quinazoline and quinoline structures to create potent modulators of protein kinase enzymatic activity. These compounds are designed to inhibit, regulate, or modulate signal transduction pathways associated with kinase receptors, which are critical in cellular activities like proliferation, migration, and programmed cell death.
The c-Met receptor tyrosine kinase, which is activated by the hepatocyte growth factor (HGF), is a key target for therapeutic intervention in oncology. patsnap.comnih.gov Aberrant c-Met signaling can drive tumor growth and metastasis. nih.gov Certain quinazoline-based derivatives incorporating the octahydrocyclopenta[c]pyrrol moiety have demonstrated significant inhibitory activity against c-Met kinase. For instance, compounds where this bicyclic amine is linked to the 7-position of a quinazoline ring through an ether linkage have shown potent c-Met inhibition, with IC50 values less than 50 nM.
Beyond c-Met, these derivatives exhibit a spectrum of activity against other receptor tyrosine kinases, indicating a multi-targeted inhibitory profile. Depending on the specific substitutions on the quinazoline or quinoline core, these compounds show selectivity for various kinases, including KDR (Kinase insert domain receptor), c-Kit (stem cell factor receptor), flt-3 (fms-like tyrosine kinase-3), and flt-4 (fms-like tyrosine kinase-4). This broad-spectrum activity allows for the modulation of multiple signaling pathways involved in angiogenesis and cell proliferation.
The inhibitory activity of selected compounds against this panel of kinases is summarized in the table below.
| Compound Name | c-Met IC50 | KDR IC50 | c-Kit IC50 | flt-3 IC50 |
| N-[({3-fluoro-4-[(6-(methyloxy)-7-{[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-ylmethyl]oxy}quinazolin-4-yl)oxy]phenyl}amino)carbonothioyl]-2-phenylacetamide | < 50 nM | < 50 nM | No Data | No Data |
| N-{[(3-fluoro-4-{[7-({[(3aR,6aS)-2-methyloctahydrocyclopenta[c]pyrrol-5-yl]methyl}oxy)-6-(methyloxy)quinazolin-4-yl]oxy}phenyl)amino]carbonothioyl}-2-phenylacetamide | < 50 nM | < 50 nM | < 50 nM | < 50 nM |
IC50 values are presented as ranges: < 50 nM indicates a high level of inhibition.
Cellular and Subcellular Mechanisms of Action
The inhibition of receptor tyrosine kinases like c-Met by this compound derivatives directly perturbs downstream intracellular signaling cascades. wikipedia.org Upon activation by its ligand HGF, the c-Met receptor undergoes dimerization and autophosphorylation, creating docking sites for various adaptor proteins. wikipedia.orgnih.gov This leads to the activation of multiple signaling pathways, including the PI3K/Akt and RAS/MAPK pathways, which are central to cell survival and proliferation. patsnap.comnih.govnih.govuic.edu By binding to the kinase domain of c-Met, the inhibitors prevent its phosphorylation and subsequent activation of these downstream pathways. patsnap.com This disruption of signaling can halt processes such as cell growth, invasion, and angiogenesis that are often aberrantly activated in cancer cells. patsnap.comwikipedia.org
Understanding the engagement of a drug with its target is crucial for optimizing therapeutic strategies. For compounds based on the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold, ligand-receptor dynamics have been evaluated through various assays. For example, in studies of antagonists for the Retinol Binding Protein 4 (RBP4), binding affinity and functional antagonist activity were determined for this class of compounds. nih.gov
Receptor occupancy (RO) studies are specifically designed to measure the extent and duration of target engagement in vivo or ex vivo. psychogenics.com These assays often use techniques like flow cytometry or receptor autoradiography with selective radioligands to quantify the percentage of receptors bound by a drug. psychogenics.combicycletherapeutics.com For instance, a flow cytometry-based RO assay can be developed using a fluorescently labeled detection reagent that competes with the therapeutic compound for binding to the target receptor on the cell surface. bicycletherapeutics.combicycletherapeutics.com Such studies provide critical data on the relationship between drug dosage, plasma concentration, and the degree of target engagement, which is essential for further clinical development. psychogenics.com While specific RO studies for the kinase-inhibiting this compound derivatives were not detailed in the reviewed literature, these established methodologies would be applicable to assess their target engagement in a biological system.
Computational Chemistry and Molecular Modeling Studies of 3ar,4r,6as Octahydrocyclopenta C Pyrrol 4 Ol and Its Analogues
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
For analogues of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, molecular docking studies have been crucial in elucidating their binding mechanisms with various enzymes. For instance, in the design of inhibitors for enzymes such as enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR), docking studies have revealed key interactions between pyrrole-based compounds and the active site residues of these enzymes. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are critical for the stabilization of the ligand-protein complex.
In a study on pyrrole-based inhibitors of the RND-type efflux pumps in bacteria, molecular docking suggested that these compounds bind to the substrate-binding pocket of AcrB and MexB proteins. The binding was primarily stabilized by hydrophobic and pi-pi stacking interactions. plos.orgnih.gov Similarly, for pyrrole (B145914) derivatives designed as monoamine oxidase (MAO) inhibitors, docking studies showed that the compounds occupy the active site cavity of MAO-A, mimicking the interactions of known inhibitors. nih.gov
A molecular docking analysis of pyrrole scaffolds as potential antitubercular agents targeting enoyl ACP reductase and dihydrofolate reductase indicated binding interactions within the active sites of these enzymes. nih.gov For example, the oxygen of a carbonyl group in some derivatives formed hydrogen bonds with residues like TYR158 and the NAD+ cofactor in the active site of enoyl ACP reductase. nih.gov
The following table summarizes key interactions identified through molecular docking for various analogues:
| Target Protein | Key Interacting Residues | Type of Interaction |
| Enoyl ACP Reductase (InhA) | TYR158, NAD+ | Hydrogen Bonding |
| Dihydrofolate Reductase (DHFR) | Not specified | Active Site Binding |
| AcrB Efflux Pump | F178, F628, F615, F617, R620 | Hydrophobic, Pi-Pi Stacking |
| Monoamine Oxidase A (MAO-A) | Not specified | Active Site Cavity Binding |
A significant outcome of molecular docking is the calculation of a scoring function, which estimates the binding affinity between the ligand and the protein. These scores are used to rank different derivatives and prioritize them for synthesis and biological evaluation. For example, in the development of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors, molecular docking was used to predict the binding of these compounds to the colchicine (B1669291) site of tubulin. rsc.org The docking scores, along with the analysis of interactions, helped in identifying derivatives with potentially higher inhibitory activity. rsc.org
Similarly, for fused 1H-pyrroles designed as EGFR/CDK2 inhibitors, molecular docking was employed to predict their binding modes and affinities, which guided the selection of the most promising candidates for further studies. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. They are used to understand the dynamic behavior of biological systems over time, providing insights that are not accessible through static modeling techniques like molecular docking.
MD simulations can be used to explore the conformational flexibility of the octahydrocyclopenta[c]pyrrole (B1584311) scaffold and its derivatives within a simulated biological environment, such as in water or a lipid bilayer. This is particularly important for understanding how the ligand adapts its conformation to fit into a binding site and for assessing the stability of different conformations.
For ligands targeting membrane-associated proteins, MD simulations are crucial for studying their behavior and orientation within the cell membrane. nih.gov This approach can provide a more accurate prediction of the bioactive conformation of a ligand compared to docking alone. nih.gov
Once a ligand is docked into a protein's active site, MD simulations can be used to assess the stability of the resulting complex over time. By simulating the dynamic movements of the ligand and protein, researchers can determine if the key interactions predicted by docking are maintained. A study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors utilized MD simulations to explore the binding modes of newly designed molecules. rsc.org The simulations revealed that certain residues, such as Asn535, played a crucial role in stabilizing the inhibitors within the active site. rsc.org
MD simulations are also instrumental in understanding the mechanism of action of inhibitors. For instance, they have been used to study covalent inhibitors of cysteine proteases, providing insights into the reaction mechanism at a quantum mechanical/molecular mechanical (QM/MM) level. scienceopen.com
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometries, charge distributions, and reaction energies.
For derivatives of the octahydrocyclopenta[c]pyrrole scaffold, quantum chemical calculations can be used to:
Determine accurate molecular geometries: This is important for understanding the preferred three-dimensional structure of the molecule.
Calculate electronic properties: Properties such as the distribution of electron density and the energies of molecular orbitals can provide insights into the reactivity of the molecule and its ability to interact with biological targets.
Investigate reaction mechanisms: For compounds that act as covalent inhibitors, quantum chemical calculations can be used to model the reaction pathway and determine the activation energy.
A study on 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid utilized quantum chemical calculations to determine the optimized geometrical parameters and natural atomic charges of the molecule. nih.gov These calculations provided a detailed understanding of the molecule's electronic structure and how it might interact with its biological target. nih.gov
Electronic Structure Characterization
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Through quantum chemical calculations, typically employing Density Functional Theory (DFT), the electronic landscape of this compound can be meticulously characterized. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital devoid of electrons and signifies the molecule's capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound and its analogues, the electronic structure is influenced by the saturated bicyclic core and the presence of the hydroxyl and secondary amine functional groups. The lone pair of electrons on the nitrogen and oxygen atoms are expected to significantly contribute to the HOMO, making these regions potential sites for electrophilic attack. The LUMO is likely distributed across the sigma anti-bonding orbitals of the carbon-nitrogen and carbon-oxygen bonds.
A hypothetical representation of the frontier molecular orbital energies for this compound and two of its conceptual analogues is presented in the interactive table below. Analogue A features an electron-withdrawing group (e.g., a fluorine atom) in place of the hydroxyl group, while Analogue B incorporates an electron-donating group (e.g., an amino group) at the same position. These substitutions are expected to modulate the electronic properties of the parent molecule.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | -6.5 | 2.0 | 8.5 |
| Analogue A (with electron-withdrawing group) | -6.8 | 1.8 | 8.6 |
| Analogue B (with electron-donating group) | -6.2 | 2.2 | 8.4 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on computational chemistry principles.
The electron density distribution, another crucial aspect of the electronic structure, reveals the regions of high and low electron concentration within the molecule. For this compound, the electron density is anticipated to be highest around the electronegative nitrogen and oxygen atoms.
Electrostatic Potential Mapping for Binding Site Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. The MEP is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The resulting map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue representing areas of positive electrostatic potential (electron-poor). Green and yellow denote regions of intermediate potential.
The MEP of this compound provides critical insights into its intermolecular interaction patterns and potential binding modes with biological targets such as enzymes or receptors. The regions of negative potential, primarily localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, are indicative of sites that can act as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atom attached to the nitrogen represent regions of positive electrostatic potential, making them potential hydrogen bond donors.
The bicyclic carbon framework of the molecule is expected to exhibit a relatively neutral electrostatic potential, contributing to hydrophobic or van der Waals interactions within a binding pocket. The specific shape and charge distribution of the MEP surface are crucial for molecular recognition and the formation of a stable ligand-receptor complex.
The table below provides a hypothetical summary of the electrostatic potential characteristics for key regions of this compound.
| Molecular Region | Predominant Electrostatic Potential | Potential Interaction Type |
|---|---|---|
| Oxygen Atom of Hydroxyl Group | Negative (Red) | Hydrogen Bond Acceptor |
| Nitrogen Atom of Pyrrolidine Ring | Negative (Red) | Hydrogen Bond Acceptor, Ionic Interaction (if protonated) |
| Hydrogen of Hydroxyl Group | Positive (Blue) | Hydrogen Bond Donor |
| Hydrogen on Nitrogen Atom | Positive (Blue) | Hydrogen Bond Donor |
| Cyclopentane Ring | Neutral (Green/Yellow) | Hydrophobic/Van der Waals Interactions |
Note: The characterizations in this table are based on established principles of molecular electrostatic potential and are intended to be illustrative.
The 3ar,4r,6as Octahydrocyclopenta C Pyrrol 4 Ol Scaffold As a Versatile Synthetic Intermediate
Applications in Fragment-Based Ligand Discovery (FBLD)
Fragment-Based Ligand Discovery (FBLD) has become a powerful strategy in modern drug discovery. This approach identifies low-molecular-weight fragments that bind weakly to a biological target, which are then optimized into potent leads. The rigid (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold is well-suited for FBLD, providing a well-defined three-dimensional framework to which fragments can be attached and oriented in specific vectors.
Fragment Elaboration Strategies and Methodology Development
The this compound scaffold has been instrumental in the development of novel antagonists for Retinol Binding Protein 4 (RBP4), a target implicated in conditions such as atrophic age-related macular degeneration and Stargardt disease. In this context, the bicyclic core serves as a central linking unit to connect two distinct fragments, an ortho-trifluoromethylphenyl moiety and a pyrimidine-4-carboxylic acid fragment. This strategy of fragment linking allows for the exploration of the binding pockets of the target protein and the optimization of interactions to enhance potency and selectivity.
The hydroxyl group at the 4-position of the scaffold offers a key functional handle for fragment elaboration. It can be used as a point of attachment for further chemical modifications, allowing for the "growing" of fragments to pick up additional interactions within the target's binding site. This strategic functionalization is crucial for improving the affinity and pharmacokinetic properties of the initial fragment hits.
Design of Conformationally Restricted Analogues for Pharmacological Exploration
The inherent rigidity of the octahydrocyclopenta[c]pyrrole (B1584311) ring system is a significant advantage in the design of pharmacologically active molecules. By locking the conformation of a ligand, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity. Bicyclic pyrrolidines, such as the one under discussion, are increasingly utilized to introduce conformational restriction in drug candidates.
In the development of RBP4 antagonists, the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core was employed to create conformationally constrained analogues. This approach led to the discovery of potent antagonists with improved drug-like characteristics. The defined stereochemistry of the (3aR,4R,6aS) isomer ensures a precise spatial arrangement of the substituents, which is critical for optimal interaction with the biological target. The hydroxyl group can further influence the conformational preferences of the scaffold and its derivatives through intramolecular hydrogen bonding, providing an additional tool for fine-tuning the molecule's shape and biological activity.
| Compound Feature | Advantage in Drug Design |
| Bicyclic Core | Provides conformational rigidity, reducing the entropic penalty of binding. |
| Defined Stereochemistry | Ensures precise spatial orientation of substituents for optimal target interaction. |
| Hydroxyl Group | Can influence conformation through intramolecular hydrogen bonding and serves as a point for further functionalization. |
Role as a Chiral Precursor in the Synthesis of Complex Molecules
The enantiopure nature of this compound makes it a valuable chiral building block for the asymmetric synthesis of more complex molecules. Chiral pyrrolidines are a common motif in a wide range of biologically active natural products and synthetic compounds. Their use as chiral auxiliaries or as the core of a target molecule allows for the stereocontrolled construction of new chiral centers.
Q & A
Q. Q1. What are the established synthetic routes for (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, and what purification methods are recommended?
Methodological Answer: The synthesis typically involves multi-step procedures with stereochemical control. For example:
- Stepwise Functionalization : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups to the bicyclic core .
- Deprotection and Cyclization : Acidic or basic conditions (e.g., HCl in dioxane) are used to remove tert-butyl carbamate (Boc) groups, followed by cyclization under reflux .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (e.g., from methanol or 2-propanol) ensures purity .
Key Tools : Monitor reactions via TLC and confirm structures using , , and IR spectroscopy .
Q. Q2. How is the stereochemical integrity of this compound validated during synthesis?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers .
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal diffraction .
- Optical Rotation : Compare experimental values with literature data for consistency .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for coupling reactions, as they enhance nucleophilicity .
- Catalyst Load : Optimize Pd(OAc) or other catalysts (0.5–5 mol%) to balance cost and efficiency .
- Temperature Gradients : Use reflux (e.g., xylene at 140°C) for cyclization but lower temps (–20°C) for sensitive intermediates .
Data Analysis : Apply design of experiments (DoE) to identify critical variables (e.g., time, stoichiometry) .
Q. Q4. What strategies resolve contradictions in biological activity data for this compound across receptor assays?
Methodological Answer:
- Receptor-Specific Binding Assays : Use competitive binding studies (e.g., ERα vs. ERβ isoforms) with radiolabeled ligands to quantify affinity differences .
- Computational Docking : Perform molecular dynamics simulations to predict binding poses and explain selectivity .
- Metabolite Profiling : Identify active metabolites via LC-MS to rule out off-target effects .
Q. Q5. How can environmental fate studies be designed to assess the persistence of this compound in ecosystems?
Methodological Answer:
- Abiotic Degradation : Expose the compound to UV light (simulated sunlight) and analyze degradation products via HPLC-MS .
- Biotic Studies : Use soil microcosms to measure microbial breakdown rates under aerobic/anaerobic conditions .
- Partition Coefficients : Determine log (octanol-water) and (soil organic carbon) to model bioaccumulation .
Methodological Challenges
Q. Q6. How should researchers address discrepancies in stereochemical outcomes between synthetic batches?
Methodological Answer:
- In Situ Monitoring : Use real-time IR or Raman spectroscopy to detect epimerization during synthesis .
- Additive Screening : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates .
- Controlled Crystallization : Exploit differential solubility of diastereomers using chiral resolving agents .
Q. Q7. What analytical techniques are critical for characterizing degradation products under stress conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acid/base hydrolysis, oxidation (HO), and thermal stress .
- High-Resolution MS : Identify fragment ions and propose degradation pathways .
- NMR Spin-System Analysis : Assign structures to unknown degradants using and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
